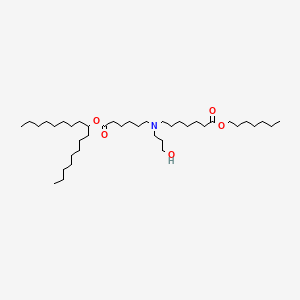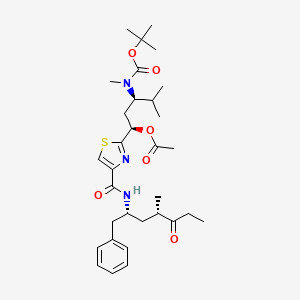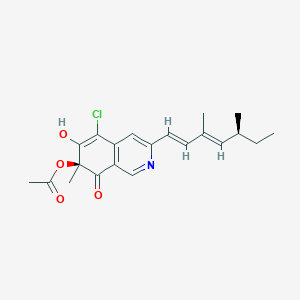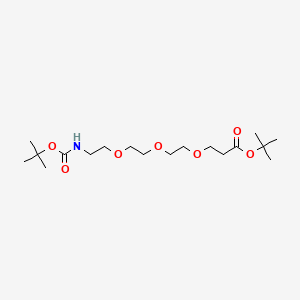
Br-PEG6-C2-NHBoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Br-PEG6-C2-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific target proteins. The compound contains a bromide group and a Boc-protected amino group, making it a versatile linker in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Br-PEG6-C2-NHBoc can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and other reagents. The bromide group is introduced through nucleophilic substitution reactions, while the Boc-protected amino group is added using mild acidic conditions to form the free amine.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using custom synthesis services and cGMP (current Good Manufacturing Practice) manufacturing. The process ensures high purity and quality of the final product, which is essential for its use in scientific research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Br-PEG6-C2-NHBoc undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various PEGylated compounds and PROTACs, which are used in targeted protein degradation .
Aplicaciones Científicas De Investigación
Br-PEG6-C2-NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies for various diseases, including cancer.
Mecanismo De Acción
Br-PEG6-C2-NHBoc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This dual-ligand system facilitates the ubiquitination and subsequent degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Br-PEG6-NHBoc: Another PEG-based linker with similar properties and applications.
Boc-NH-PEG6-Br: A compound with a similar structure and function, used in PEGylation and PROTAC synthesis
Uniqueness
Br-PEG6-C2-NHBoc stands out due to its specific combination of a bromide group and a Boc-protected amino group, which provides versatility in various chemical reactions and applications. Its ability to act as a linker in PROTACs makes it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C19H38BrNO8 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H38BrNO8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17H2,1-3H3,(H,21,22) |
Clave InChI |
IKFUKQOSGQPPAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)

![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)





![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
